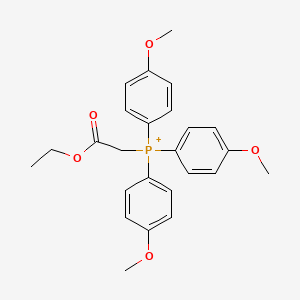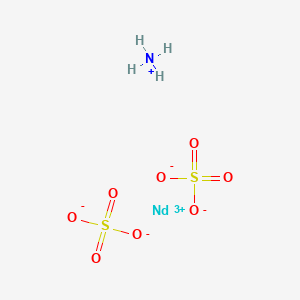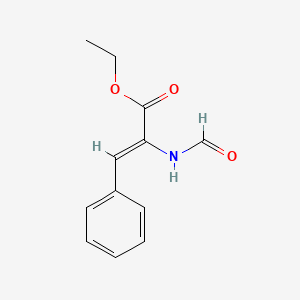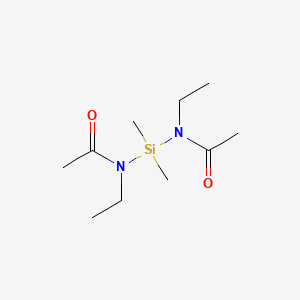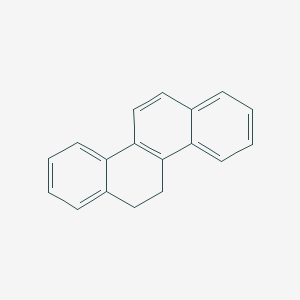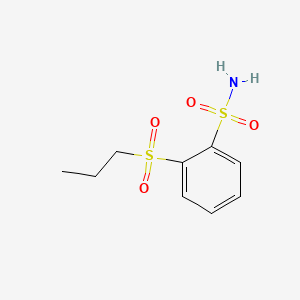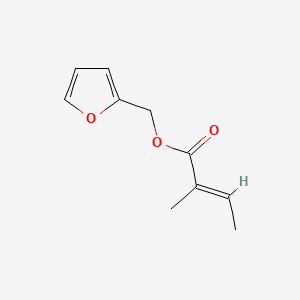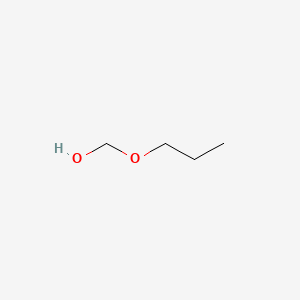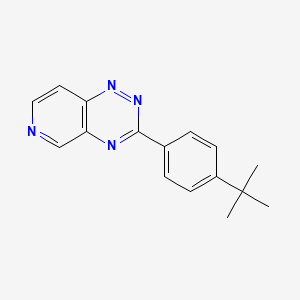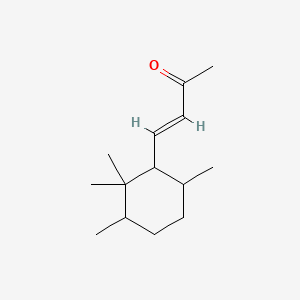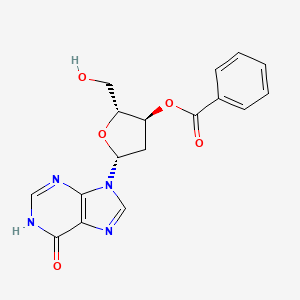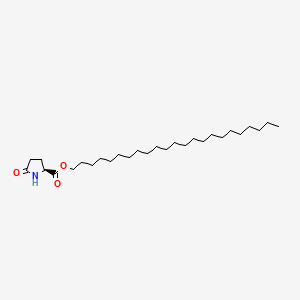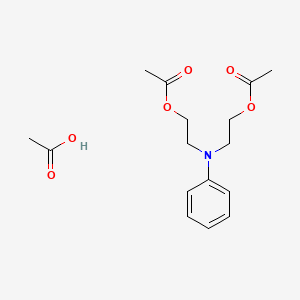
Bis(2-acetoxyethyl)phenylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE is a chemical compound with the molecular formula C16H23NO6 and a molecular weight of 325.35692 g/mol . It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE typically involves the reaction of phenylamine with acetic anhydride and ethylene glycol diacetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylammonium compounds, oxides, and reduced amines .
Scientific Research Applications
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mechanism of Action
The mechanism of action of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- BIS-(2-HYDROXYETHYL)PHENYLAMMONIUM ACETATE
- BIS-(2-METHOXYETHYL)PHENYLAMMONIUM ACETATE
- BIS-(2-ETHOXYETHYL)PHENYLAMMONIUM ACETATE
Uniqueness
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE is unique due to its specific acetate groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective .
Properties
CAS No. |
84030-49-9 |
|---|---|
Molecular Formula |
C16H23NO6 |
Molecular Weight |
325.36 g/mol |
IUPAC Name |
acetic acid;2-[N-(2-acetyloxyethyl)anilino]ethyl acetate |
InChI |
InChI=1S/C14H19NO4.C2H4O2/c1-12(16)18-10-8-15(9-11-19-13(2)17)14-6-4-3-5-7-14;1-2(3)4/h3-7H,8-11H2,1-2H3;1H3,(H,3,4) |
InChI Key |
QXTMNTHBVVVMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OCCN(CCOC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



